![molecular formula C26H24N2O2S2 B2935829 4-{[4-(Tert-butyl)phenyl]sulfanyl}-2-phenyl-5-(phenylsulfonyl)pyrimidine CAS No. 478080-95-4](/img/structure/B2935829.png)
4-{[4-(Tert-butyl)phenyl]sulfanyl}-2-phenyl-5-(phenylsulfonyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine as a Core Structure
Pyrimidine derivatives are prominent in the realm of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. Their structural motif is found in many natural products and therapeutic agents, with significant implications for the synthesis of diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial for developing drugs targeting various diseases due to their structural versatility and functional adaptability (R. Philip et al., 2020; Mehul P. Parmar et al., 2023).
Anticancer Applications
Pyrimidines have shown substantial anticancer potential, serving as the foundation for various anticancer agents. Their mechanisms of action include interacting with multiple enzymes, receptors, and targets, highlighting the versatility of pyrimidine-based scaffolds in drug design. This diversity in function makes pyrimidine derivatives promising candidates for future cancer therapies (R. Kaur et al., 2014).
Anti-inflammatory Activities
The anti-inflammatory properties of pyrimidine derivatives are linked to their inhibitory effects on various inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others. This indicates the potential of pyrimidine compounds in the treatment of inflammation-related disorders, offering a pathway to novel anti-inflammatory agents (H. Rashid et al., 2021).
Sulfur-containing Compounds in Drug Development
Sulfonamide Antibiotics
Sulfonamide compounds, a significant class of synthetic antibiotics, exemplify the importance of sulfur-containing structures in therapeutic applications. Beyond their antibacterial properties, sulfonamides have found utility in various domains, including as diuretics, carbonic anhydrase inhibitors, and antiepileptic drugs. The ongoing development and patenting activity around sulfonamide inhibitors underscore their enduring relevance in pharmaceuticals (I. Gulcin et al., 2018).
Environmental and Health Perspectives
While the focus on therapeutic applications is paramount, it's also critical to consider the environmental persistence and potential health implications of synthetic compounds, including those related to the pyrimidine core and sulfur functionalities. Studies on perfluoroalkyl substances and synthetic phenolic antioxidants, for instance, highlight the balance between utility and safety, advocating for continuous monitoring and the development of compounds with minimized environmental impact (Jinxia Liu & Sandra Mejia Avendaño, 2013; Runzeng Liu & S. Mabury, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
5-(benzenesulfonyl)-4-(4-tert-butylphenyl)sulfanyl-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2S2/c1-26(2,3)20-14-16-21(17-15-20)31-25-23(32(29,30)22-12-8-5-9-13-22)18-27-24(28-25)19-10-6-4-7-11-19/h4-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPGTENVFDFRBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=NC(=NC=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Tert-butyl)phenyl]sulfanyl}-2-phenyl-5-(phenylsulfonyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

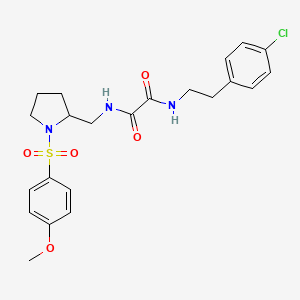
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2935751.png)
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2935752.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide](/img/structure/B2935754.png)
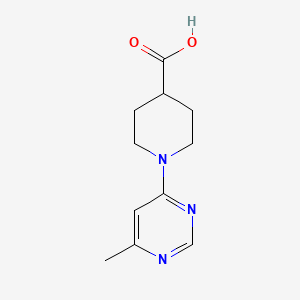

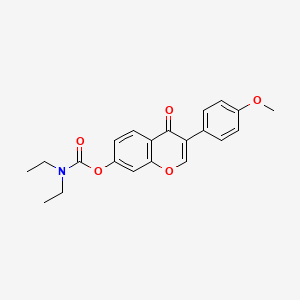
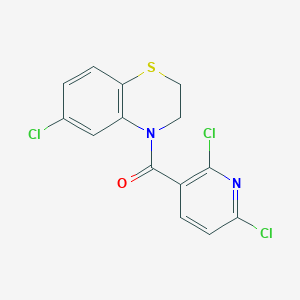
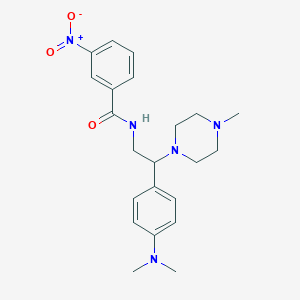

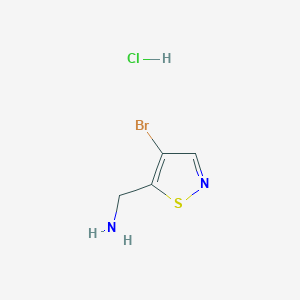

![6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B2935769.png)